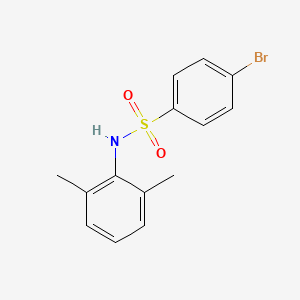![molecular formula C15H19N3O3 B5725229 N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research in recent years. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in the regulation of gene expression.
Mecanismo De Acción
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide inhibits HAT activity by binding to the active site of the enzyme and preventing the acetylation of histones. This leads to a decrease in gene expression, which can have both beneficial and detrimental effects depending on the specific genes being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide is its potent inhibitory effect on HAT activity, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, this compound also has some limitations, including its cytotoxicity at high concentrations and its potential off-target effects on other enzymes.
Direcciones Futuras
There are several future directions for the use of N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, further research is needed to better understand the specific molecular mechanisms underlying the effects of this compound on gene expression and cell function.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a potent inhibitor of HAT activity. This compound has a wide range of biochemical and physiological effects and has shown promise as a potential therapeutic for the treatment of cancer and other diseases. While this compound has some limitations, its use in scientific research is likely to continue to expand in the coming years.
Métodos De Síntesis
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide can be synthesized using a multi-step process involving the reaction of 4-nitrophenylbutyrate with hydrazine hydrate, followed by the reaction with cyclopropylcarbonyl chloride and subsequent reduction with sodium borohydride. The final product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide has been used extensively in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which are proteins that help package DNA into a compact structure called chromatin. Histone acetylation plays a crucial role in the regulation of gene expression, and aberrant HAT activity has been linked to various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-[(cyclopropanecarbonylamino)carbamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-3-13(19)16-12-8-6-11(7-9-12)15(21)18-17-14(20)10-4-5-10/h6-10H,2-5H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCACURUMXQIDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)



![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)